molecular formula C6H18N3OP B1605895 Tris(di(2H3)methylamido)phosphorus CAS No. 51219-90-0

Tris(di(2H3)methylamido)phosphorus

Cat. No.: B1605895
CAS No.: 51219-90-0
M. Wt: 197.31 g/mol
InChI Key: GNOIPBMMFNIUFM-NBDUPMGQSA-N
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Description

Tris(di(2H3)methylamido)phosphorus: is a deuterated organophosphorus compound with the molecular formula C6D18N3OP. It is also known as hexamethylphosphoramide-d18. This compound is characterized by the presence of three di(2H3)methylamido groups attached to a central phosphorus atom. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(di(2H3)methylamido)phosphorus typically involves the reaction of phosphorus trichloride with deuterated dimethylamine in the presence of a base. The reaction proceeds as follows:

PCl3+3(CD3)2NHP(N(CD3)2)3+3HClPCl_3 + 3 (CD_3)_2NH \rightarrow P(N(CD_3)_2)_3 + 3 HCl PCl3​+3(CD3​)2​NH→P(N(CD3​)2​)3​+3HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tris(di(2H3)methylamido)phosphorus undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The di(2H3)methylamido groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphoramides.

Scientific Research Applications

Chemistry: Tris(di(2H3)methylamido)phosphorus is used as a ligand in coordination chemistry and as a reagent in organic synthesis. It is also employed in the preparation of deuterated compounds for NMR spectroscopy.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds in medical imaging.

Industry: In the industrial sector, it is used as a flame retardant and as an additive in lubricants and polymers to enhance their thermal stability.

Comparison with Similar Compounds

    Tris(dimethylamino)phosphine: Similar structure but with hydrogen instead of deuterium.

    Hexamethylphosphoramide: Non-deuterated analog with similar applications.

Uniqueness: Tris(di(2H3)methylamido)phosphorus is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties, particularly its deuterated nature, make it an invaluable tool for studying reaction mechanisms and developing new materials.

Properties

IUPAC Name

N-bis[bis(trideuteriomethyl)amino]phosphoryl-1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOIPBMMFNIUFM-NBDUPMGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])P(=O)(N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199227
Record name Tris(di(2H3)methylamido)phosphorus
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51219-90-0
Record name HMPA-d18
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51219-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tris(di(2H3)methylamido)phosphorus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(di(2H3)methylamido)phosphorus
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Record name Tris[di(2H3)methylamido]phosphorus
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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